Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine
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Overview
Description
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Compounds containing the pyridazine ring have been shown to exhibit a wide range of pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine typically involves the reaction of 6-phenylpyridazin-3-amine with diethylaminoethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .
Chemical Reactions Analysis
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles under appropriate conditions.
Scientific Research Applications
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine can be compared with other pyridazine derivatives such as:
6-Phenylpyridazin-3-amine: A precursor in the synthesis of this compound.
Pyridazine: The parent compound of the pyridazine derivatives.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring, exhibiting different pharmacological properties.
This compound stands out due to its unique combination of the diethylaminoethyl group and the phenylpyridazine moiety, which imparts specific chemical and biological properties to the compound .
Biological Activity
Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine, a compound featuring a pyridazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a diethylamine group and a phenylpyridazine moiety, which are critical for its biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various cancer cell lines, including:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 (liver cancer) | 5.1 |
Compound B | MCF7 (breast cancer) | 4.3 |
Compound C | A375P (melanoma) | 3.8 |
These findings suggest that the presence of the pyridazine ring may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Activity
Pyridazine derivatives have also been evaluated for their anti-inflammatory effects. The compound has been shown to act as an agonist for formyl peptide receptors (FPRs), which play a crucial role in mediating inflammatory responses. In vitro studies indicated that certain analogs could activate FPR1 and FPR2, leading to increased intracellular calcium mobilization in neutrophils .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with specific receptors involved in cell signaling pathways, particularly those related to inflammation and cancer progression.
- Enzyme Inhibition : Some studies have indicated that pyridazine derivatives can inhibit key enzymes involved in tumor metabolism and proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by Crocetti et al., various pyridazine derivatives were synthesized and tested for their anticancer efficacy against HepG2 cells. The study revealed that compounds with similar structural features to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating enhanced potency .
Case Study 2: Anti-inflammatory Properties
A separate investigation focused on the anti-inflammatory potential of pyridazine-based compounds. The results showed that these compounds could effectively reduce pro-inflammatory cytokine production in human neutrophils, demonstrating their potential as therapeutic agents in inflammatory diseases .
Properties
Molecular Formula |
C16H22N4 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-(6-phenylpyridazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N4/c1-3-20(4-2)13-12-17-16-11-10-15(18-19-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,17,19) |
InChI Key |
PHTOQODKFSGKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NN=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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